Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester, (1R,3S)-
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Overview
Description
Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester, (1R,3S)- is a complex organic compound with a molecular formula of C15H18N2O4 and a molecular weight of 290.317 g/mol. This compound is characterized by its intricate structure, which includes a naphthalene ring system with various functional groups such as nitro, imine, and ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the nitration of naphthalene to introduce the nitro group at the 6-position. Subsequent steps may include reduction, imination, and esterification reactions to achieve the desired structure. The reaction conditions for each step must be carefully controlled to ensure the correct regiochemistry and stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated process control systems may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium cyanide (NaCN) or ammonia (NH3).
Addition: Electrophilic addition reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may serve as probes or inhibitors in biological studies.
Medicine: Potential pharmaceutical applications include the development of new drugs or therapeutic agents.
Industry: It may be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
This compound is unique due to its specific structural features and functional groups. Similar compounds may include other naphthalene derivatives or compounds with similar functional groups, such as nitro, imine, and ester groups. the exact structure and stereochemistry of this compound set it apart from others in its class.
Comparison with Similar Compounds
Naphthalene-1,4-diamine
Naphthalene-1,4-dicarboxylic acid
Naphthalene-1,4-dinitrobenzene
Naphthalene-1,4-dimethanol
Properties
IUPAC Name |
tert-butyl (1S,8R)-4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(18)16-12-6-7-13(16)11-8-9(17(19)20)4-5-10(11)12/h4-5,8,12-13H,6-7H2,1-3H3/t12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISHSLGQRNLFBK-OLZOCXBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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